1-Butanamine, nitrate is an organic compound with the molecular formula CHNO and a CAS number of 58888-50-9. It is classified as a primary amine and is derived from butane. This compound appears as a colorless liquid and possesses a characteristic amine odor. It is soluble in various organic solvents and is known for its reactivity due to the presence of the amino group, which can participate in multiple
Common reagents used in these reactions include hydrogen gas, metal catalysts (such as platinum or nickel), and various acids and bases. The major products formed from these reactions include butane, imines, and other substituted amines .
The biological activity of 1-Butanamine, nitrate is significant in several contexts:
1-Butanamine, nitrate can be synthesized through various methods:
The interaction studies involving 1-Butanamine, nitrate focus on its reactivity with various molecular targets:
1-Butanamine can be compared with several similar compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Propylamine | CHN | One less carbon atom than 1-butanamine |
| Isobutylamine | CHN | Isomer with a different carbon arrangement |
| Tert-butylamine | CHN | Tertiary carbon attached to the amino group |
| Sec-butylamine | CHN | Secondary amine with different carbon structure |
1-Butanamine is unique due to its specific structure and reactivity profile, making it suitable for various applications across chemistry, biology, and industry .
Nitration of primary amines like 1-butanamine to form nitrate derivatives requires careful control to avoid undesired side reactions, such as salt formation or over-nitration. Traditional mixed acid systems (e.g., nitric acid with sulfuric acid) are effective but demand stringent temperature regulation to prevent decomposition. Modern approaches employ protecting groups to stabilize the amine during nitration. For instance, converting 1-butanamine into a tosylamide derivative prior to nitration mitigates premature protonation, enabling selective nitro group incorporation.
Alternative methods leverage acetyl nitrate (AcO-NO$$_2$$), generated in situ from acetic anhydride and nitric acid, which offers milder conditions and higher selectivity. This method avoids the corrosiveness of fuming nitric acid while maintaining yields above 70%. Copper nitrate combined with acetic anhydride (Method C) further enhances efficiency by acting as both a nitrating agent and catalyst, reducing reaction times by 30% compared to traditional protocols.
Table 1: Comparison of Nitration Methods for 1-Butanamine Derivatives
| Method | Reagents | Temperature (°C) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Mixed Acid | HNO$$3$$/H$$2$$SO$$_4$$ | 0–5 | 60–70 | High selectivity |
| Acetyl Nitrate | (CH$$3$$CO)$$2$$O + HNO$$_3$$ | 20–25 | 70–75 | Mild conditions |
| Copper Nitrate | Cu(NO$$3$$)$$2$$ + (CH$$3$$CO)$$2$$O | 25–30 | 75–80 | Dual catalytic/nitrating role |
Post-nitration, solvent selection critically influences the crystallization of 1-butanamine nitrate. Polar solvents like ethanol or water facilitate high-purity crystal formation by modulating solubility. For example, recrystallizing nitrated intermediates in ethanol at 4°C yields monoclinic crystals with 99% purity, as evidenced by X-ray diffraction analysis. Non-polar solvents, by contrast, promote rapid nucleation but risk occluding impurities.
Temperature gradients during cooling further refine crystal morphology. A study demonstrated that gradual cooling from 60°C to room temperature over 12 hours produces larger, more uniform crystals compared to rapid quenching. Membrane filtration or distillation residues from reaction mixtures can also be recycled into subsequent batches, minimizing solvent waste.
Table 2: Solvent Systems for Crystallization of 1-Butanamine Nitrate
| Solvent | Polarity (Dielectric Constant) | Crystallization Temperature (°C) | Purity (%) | Crystal Morphology |
|---|---|---|---|---|
| Ethanol | 24.3 | 4 | 99 | Monoclinic |
| Water | 80.1 | 25 | 95 | Hexagonal |
| Acetone | 20.7 | -20 | 90 | Amorphous |
Catalysts play a pivotal role in streamlining nitration and hydrogenation steps. Alkali metals like sodium, dispersed in micrometric particles (0.1–1000 μm), enhance hydroamination rates by increasing surface area for butadiene-amine interactions. In transalkylation stages, palladium on carbon (Pd/C) catalysts hydrogenate unsaturated intermediates at 150–230°C, achieving 85% conversion to saturated n-butylamines.
Copper nitrate’s dual functionality in nitration (Method C) reduces reliance on harsh acids, improving atom economy by 15%. Similarly, recycling metal amide catalysts from distillation residues cuts material costs by 20% without compromising activity.
Table 3: Catalytic Performance in 1-Butanamine Nitrate Synthesis
| Catalyst | Process Stage | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Sodium Dispersion | Hydroamination | 40–120 | 90 | 88 |
| Pd/C | Hydrogenation | 150–230 | 85 | 92 |
| Copper Nitrate | Nitration | 25–30 | 95 | 98 |
Butylammonium nitrate, also known as 1-butanamine nitrate, represents a significant protic ionic liquid characterized by its distinctive hydrogen bonding capabilities that contribute to its unique supramolecular organization [1] [2]. The molecular structure of butylammonium nitrate consists of a butylammonium cation (C4H12N+) paired with a nitrate anion (NO3-), creating a system with remarkable hydrogen bonding potential [3] [4]. This chemical compound exhibits a three-dimensional network structure primarily governed by hydrogen bonding interactions between the ammonium group of the cation and the oxygen atoms of the nitrate anion [5] [6].
Research findings have demonstrated that butylammonium nitrate forms a distorted hydrogen bonding network regardless of the alkyl chain length, where the nitrate anions serve as hydrogen bond acceptors while the hydrogen atoms of the ammonium headgroup function as donors [7] [2]. The hydrogen bonding in butylammonium nitrate systems is characterized by non-linear hydrogen bonds between cations and nitrate anions, which significantly influences the overall supramolecular architecture [2] [8]. Spectroscopic analyses, particularly nuclear magnetic resonance studies, have revealed that the chemical shift of the ammonium protons decreases linearly with increasing temperature, indicating a gradual weakening of the hydrogen bond interaction between the ammonium group and nitrate anion [9] [5].
When butylammonium nitrate is mixed with other ionic liquids or molecular solvents, the hydrogen bonding network undergoes significant modifications [10] [1]. In binary mixtures with alcohols, for example, the alcohol's hydroxyl group demonstrates a preference for forming linear hydrogen bonds with nitrate anions and with other alcohol molecules, while the butylammonium cation forms non-linear hydrogen bonds with both nitrate anions and alcohol molecules [2] [8]. This differential hydrogen bonding behavior contributes to the complex supramolecular organization observed in these systems.
| Property | Butylammonium Nitrate | Propylammonium Nitrate | Ethylammonium Nitrate |
|---|---|---|---|
| Hydrogen Bond Strength | Lower | Intermediate | Higher |
| Network Distortion | Higher | Intermediate | Lower |
| Packing Density | Lower | Intermediate | Higher |
| Sensitivity to Salt Addition | Higher | Intermediate | Lower |
Table 1: Comparative hydrogen bonding properties of alkylammonium nitrates [6] [7]
The addition of lithium salts to butylammonium nitrate results in a gradual breakdown of the hydrogen bond network, as evidenced by a linear decrease in the average number of hydrogen bonds per molecule [7] [1]. This erosion of the hydrogen bonding network occurs because lithium cations position themselves within the polar domains of the network, disrupting the existing hydrogen bonding patterns [7] [10]. Furthermore, molecular dynamics simulations have demonstrated that butylammonium nitrate exhibits a lower degree of hydrogen bonding compared to shorter-chain alkylammonium nitrates due to the larger size of its apolar domains and the greater distance between ions [7] [6].
Small-angle X-ray scattering (SAXS) and neutron scattering techniques have provided crucial insights into the nanoscale structural organization of butylammonium nitrate systems [1] [8]. These advanced scattering methods have revealed that butylammonium nitrate exhibits a distinct nanostructure characterized by the segregation of polar and apolar domains, with the latter having a larger size compared to shorter-chain alkylammonium nitrates [1] [8]. This nanoscale segregation is a direct consequence of the amphiphilic nature of the butylammonium cation, which contains both a polar ammonium head group and a nonpolar butyl chain [2] [6].
X-ray scattering experiments have identified characteristic peaks in the low-Q region of the structure factors for butylammonium nitrate, indicating the presence of medium-range structural order [6] [8]. These peaks become more pronounced as the alkyl chain length increases, suggesting enhanced nanoscale segregation with longer alkyl chains [1] [6]. Molecular dynamics simulations corroborating these experimental findings have demonstrated that the partial structure functions highlight off-phase density correlations in the low-q region, providing quantitative evidence for the nanoscale organization in butylammonium nitrate systems [2] [8].
The nanoscale structural organization of butylammonium nitrate undergoes significant changes when mixed with other compounds [11] [1]. For instance, when combined with quaternary ammonium gemini surfactants, butylammonium nitrate facilitates the formation of various liquid crystalline phases, including normal hexagonal, bicontinuous cubic, and lamellar phases [11] [2]. This phase behavior differs markedly from that observed in shorter-chain alkylammonium nitrates, highlighting the influence of the butyl chain on the supramolecular organization [11] [1].
| Scattering Parameter | Pure Butylammonium Nitrate | With Lithium Nitrate (10 mol%) | With Lithium Nitrate (20 mol%) |
|---|---|---|---|
| Low-Q Peak Position (Å-1) | 0.28 | 0.25 | 0.22 |
| Correlation Distance (Å) | 22.4 | 25.1 | 28.6 |
| Peak Intensity (relative) | 1.00 | 1.15 | 1.30 |
| Domain Size Estimate (Å) | 10.5 | 12.8 | 15.2 |
Table 2: Small-angle X-ray scattering parameters for butylammonium nitrate systems [1] [8]
Spatial distribution functions derived from molecular dynamics simulations have further elucidated the nanoscale organization in butylammonium nitrate mixtures [2] [8]. These functions reveal stronger directional preferences of polar groups in the vicinity of nitrate anions, contributing to the formation of well-defined polar and apolar domains [2] [12]. Enhanced pair correlations associated with terminal methyl carbons suggest aggregation of alkyl chains in apolar domains, further supporting the nanoscale segregation model [2] [8].
Triplet correlation functions have been employed to evaluate the orientational preferences of polar moieties in butylammonium nitrate mixtures [2] [8]. These analyses have unveiled the dominance of equilateral configurations over less frequent isosceles configurations, providing insights into the three-dimensional arrangement of the hydrogen bonding network [2] [8]. This structural information is crucial for understanding the macroscopic properties of butylammonium nitrate systems, including their viscosity, conductivity, and phase behavior [10] [13].
Butylammonium nitrate exhibits complex temperature-dependent phase behavior when incorporated into binary solvent systems, making it a subject of significant scientific interest [10] [14]. The phase transitions observed in these systems are influenced by multiple factors, including the nature of the co-solvent, concentration ratios, and temperature conditions [10] [15]. Understanding these phase behaviors is crucial for potential applications in various fields, including chemical separations, electrochemistry, and materials science [10] [13].
In binary mixtures with water, butylammonium nitrate demonstrates distinctive phase behavior characterized by changes in density, viscosity, and electrical conductivity as a function of temperature [13] [10]. Experimental measurements conducted at temperatures ranging from 293.15 K to 313.15 K have shown that the excess molar volumes and viscosity deviations of butylammonium nitrate-water mixtures can be accurately modeled using the Redlich-Kister equation [13] [10]. These thermodynamic parameters provide valuable insights into the molecular interactions and structural factors governing the phase behavior of these binary systems [13] [15].
When combined with alcohols, butylammonium nitrate forms binary systems with unique phase characteristics that differ significantly from those observed with shorter-chain alkylammonium nitrates [2] [10]. Molecular dynamics simulations have revealed that the chain lengthening of alcohols in these mixtures offers significant variation in the structuring of polar and apolar moieties [2] [8]. The incremented chain length of alcohol improves the extent of hydrogen bonding without altering its geometry, leading to enhanced nanoscale structural order [2] [8].
| Temperature (K) | Phase Behavior with Water | Phase Behavior with Ethanol | Phase Behavior with Butanol |
|---|---|---|---|
| 293.15 | Homogeneous solution | Partial miscibility | Two-phase system |
| 303.15 | Homogeneous solution | Increased miscibility | Two-phase system |
| 313.15 | Homogeneous solution | Complete miscibility | Partial miscibility |
| 323.15 | Homogeneous solution | Complete miscibility | Increased miscibility |
Table 3: Temperature-dependent phase behavior of butylammonium nitrate in binary solvent systems [10] [13]
The temperature-dependent phase behavior of butylammonium nitrate in binary systems is also influenced by the presence of additional salts [1] [7]. The addition of lithium nitrate to butylammonium nitrate results in a linear increase in the characteristic spatial sizes of the protic ionic liquid, as confirmed by small-angle X-ray scattering measurements [1] [7]. This structural expansion is attributed to the erosion of the hydrogen bond network in the ionic liquid polar regions as salt is added, leading to more segregated, better-defined polar and apolar domains [1] [7].
In-situ variable-temperature nuclear magnetic resonance spectroscopy has provided valuable insights into the temperature-induced changes in the microstructure of butylammonium nitrate [9] [16]. These studies have demonstrated that while the chemical shifts of alkyl protons remain relatively unchanged with increasing temperature, those of the ammonium protons decrease linearly, indicating a gradual weakening of the hydrogen bond interaction between the ammonium group and nitrate anion [9] [16]. This temperature-dependent behavior has significant implications for the phase transitions observed in butylammonium nitrate binary systems [9] [14].
Ab initio calculations represent the most fundamental approach to understanding the electronic structure and intermolecular interactions in 1-Butanamine nitrate systems. The theoretical framework for cluster configuration prediction relies on solving the electronic Schrödinger equation from first principles, without empirical parameters [1] [2].
For 1-Butanamine nitrate, the compound exists as a salt composed of butylammonium cations (C₄H₁₁NH₃⁺) and nitrate anions (NO₃⁻). Quantum mechanical calculations predict strong hydrogen bonding between the ammonium group and nitrate oxygen atoms, stabilizing the crystal lattice structure [3]. This interaction is fundamental to understanding the cluster formation mechanisms and intermolecular forces governing the system.
The molecular formula C₄H₁₂N₂O₃ corresponds to a molar mass of 136.15 g/mol, with the SMILES notation CCCCN.N+(O)[O-] explicitly representing the separation of charged species [4]. The compound exhibits 2 hydrogen bond donors and 4 hydrogen bond acceptors, providing multiple sites for intermolecular interactions that are crucial for cluster stability [4].
Recent advances in density functional theory have enabled accurate predictions of cluster configurations for amine-nitrate systems. The ωB97X-D3 functional with dispersion corrections has proven particularly effective for describing non-covalent interactions in these systems [5] [6]. For ammonium nitrate clusters, calculations using this method revealed magic numbers at cluster sizes n=4, 6, and 16, corresponding to particularly stable configurations [5].
The choice of basis set significantly impacts the accuracy of ab initio calculations. Studies on related ammonium nitrate systems have employed basis sets ranging from 6-31++G(d,p) for preliminary optimizations to aug-cc-pVTZ for high-accuracy single-point energy calculations [6]. The quasi-harmonic approximation is typically applied to account for vibrational contributions to thermodynamic properties [6].
| Computational Method | Basis Set | Application | Accuracy Level |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | Structure optimization | Standard |
| M06-2X | 6-31+G(d,p) | Main group chemistry | Enhanced |
| ωB97X-D3 | 6-31++G(d,p) | Dispersion interactions | High |
| CCSD(T) | aug-cc-pVTZ | Benchmark calculations | Very high |
Ab initio calculations have revealed that cluster formation in nitric acid-amine systems proceeds through specific pathways involving proton transfer mechanisms [7] [6]. For larger clusters containing at least one nitric acid and multiple base molecules, proton transfer becomes thermodynamically favorable, leading to the formation of ionic cluster structures [6].
The enhancing effect of nitric acid on cluster formation has been quantified through ab initio calculations combined with cluster dynamics simulations. When nitric acid is present in excess compared to other acids, it exhibits a substantial enhancing effect on cluster formation potential, with enhancement factors reaching up to 6 orders of magnitude under favorable conditions [7] [6].
High-level ab initio calculations using DLPNO-CCSD(T₀)/aug-cc-pVTZ have been employed to obtain accurate binding energies for acid-base clusters [6]. These calculations reveal that the addition of nitric acid to existing clusters typically results in binding free energies ranging from -2.6 to -11.9 kcal/mol, with an average value of -6.08 kcal/mol [6].
The electronic structure of 1-Butanamine nitrate involves significant charge separation between the protonated amine and the nitrate anion. The exact mass of 136.08479225 Da reflects the precise molecular composition, enabling accurate theoretical predictions of cluster properties [4].
Molecular dynamics simulations provide crucial insights into the dynamic behavior and phase segregation phenomena in 1-Butanamine nitrate systems. The methodology enables the study of polar-apolar domain formation through the explicit treatment of molecular motions and intermolecular interactions over extended time scales.
Classical molecular dynamics simulations of amine-nitrate systems typically employ specialized force fields designed to capture the electrostatic and van der Waals interactions accurately. The OPLS-AA force field has been successfully applied to ammonium nitrate systems, though it requires modifications to account for π electron delocalization in nitrate ions [8]. For ionic liquid systems containing nitrate anions, the APPLE&P polarizable force field has demonstrated superior performance in reproducing experimental properties [9].
The simulation protocols typically involve equilibration phases at elevated temperatures (up to 3000 K) to ensure proper decorrelation from initial crystal structures, followed by cooling and production runs at target temperatures [10]. Time steps of 1 fs are commonly employed with cutoff distances of 11 Å for van der Waals interactions and Ewald summation for long-range electrostatic contributions [10].
Molecular dynamics simulations reveal that ionic liquids containing butyl chains and nitrate anions exhibit natural nanopatterning with distinct polar networks and apolar domains [11]. The polar regions are dominated by ionic interactions between charged head groups, while apolar domains consist of alkyl chain aggregation driven by hydrophobic effects.
For 1-Butanamine nitrate, the four-carbon alkyl chain provides sufficient hydrophobic character to induce phase segregation. Simulations of related ionic liquid systems show that the preferential orientation of alkyl chains creates layered structures, with polar components residing deeper in the liquid phase while apolar moieties protrude toward interfaces [11].
The angular orientation analysis using unit vectors defined from chain terminal carbons reveals characteristic ordering parameters. Negative values of the first Legendre polynomial P₁(cos(θ)) indicate alkyl chains pointing outward toward interfaces, while positive values suggest inward orientation [11].
At liquid-vapor interfaces, molecular dynamics simulations demonstrate that nitrate anions exhibit greater surface propensity compared to ammonium cations [12]. This preferential surface segregation affects the interfacial tension and has implications for the stability of concentrated solutions.
The structural correlations at interfaces are characterized by radial distribution functions and coordination number analysis. For nitrate-containing systems, the coordination between metal ions and oxygen atoms from water (M-OW) and nitrate (M-ON) provides insight into the hydration structure and ion pairing behavior [13].
| System Component | Surface Propensity | Coordination Preference | Dynamic Behavior |
|---|---|---|---|
| Butylammonium cation | Low | Hydration shell formation | Moderate diffusion |
| Nitrate anion | High | Surface accumulation | Enhanced mobility |
| Alkyl chains | Very high | Interfacial orientation | Restricted rotation |
Molecular dynamics simulations enable the calculation of thermodynamic properties such as density, surface tension, and enthalpy of vaporization. For ammonium nitrate solutions, simulations using the SPC/E, SPCE/F, and TIP4P/2005 water models combined with OPLS parameters for ions have successfully reproduced experimental density curves up to the solubility limit [12].
The electronic continuum correction approach, implemented through ionic charge scaling, effectively accounts for polarization effects in these systems [12]. Full-charge simulations tend to overestimate interfacial tension due to excessive ion-ion repulsion, while charge-scaled models provide better agreement with experimental data [12].
Molecular dynamics studies of metal nitrate-containing nanodroplets reveal complex evaporation processes relevant to understanding 1-Butanamine nitrate behavior in aerosol systems [13]. The temporal evolution of droplet diameter follows modified D² law behavior, with evaporation rate constants extracted for various conditions.
During evaporation, preferential precipitation of multiply-charged cations on droplet surfaces creates solvent-core-solute-shell structures [13]. For 1-Butanamine nitrate, similar phenomena would be expected with the formation of organized structures during solvent removal processes.
Density functional theory represents the cornerstone methodology for analyzing electronic structures in 1-Butanamine nitrate systems. The theoretical framework enables detailed characterization of bonding interactions, charge distributions, and energetic properties at the quantum mechanical level.
The density functional theory approach for 1-Butanamine nitrate relies on the Kohn-Sham formulation, where the total energy is expressed as EDFT = T(ρ) + Ene(ρ) + J(ρ) + Exc(ρ) [14]. The kinetic energy T(ρ) describes non-interacting electrons, Ene(ρ) represents nucleus-electron attraction, J(ρ) accounts for Coulomb electron-electron repulsion, and E_xc(ρ) captures exchange-correlation effects [14].
For organic salt systems like 1-Butanamine nitrate, the B3LYP hybrid functional has historically provided accurate results by combining Becke exchange, Slater exchange, Hartree-Fock exchange, and LYP correlation functionals [14]. However, newer meta-functionals such as M06 and M06-2X offer improved performance for systems involving both main group elements and charge transfer interactions [14].
The electronic structure of 1-Butanamine nitrate is dominated by the ionic interaction between the protonated amine (C₄H₁₁NH₃⁺) and the nitrate anion (NO₃⁻). Density functional calculations reveal that the positive charge is localized on the ammonium nitrogen center, while the negative charge is delocalized across the three oxygen atoms of the nitrate group through resonance stabilization.
The molecular orbitals exhibit clear separation between σ-bonding orbitals associated with the alkyl chain and the lone pair/π-bonding system of the nitrate anion. The highest occupied molecular orbitals (HOMO) are typically nitrate-centered, while the lowest unoccupied molecular orbitals (LUMO) involve antibonding combinations of the ammonium-nitrate interaction [15].
Natural bond orbital analysis provides quantitative measures of charge transfer and orbital overlap. For analogous amine-nitrate systems, Hirshfeld population analysis shows that α-carbon atoms in the alkyl chain become more electropositive due to electron withdrawal by the protonated nitrogen center [15].
Density functional theory calculations enable the prediction of vibrational frequencies for 1-Butanamine nitrate, which are essential for spectroscopic identification and thermodynamic property calculations. The quasi-harmonic approximation is typically applied to account for anharmonic effects in the vibrational modes [6].
For nitrate-containing systems, characteristic vibrational frequencies include the asymmetric NO₃ stretch around 1350-1400 cm⁻¹, symmetric NO₃ stretch near 1050 cm⁻¹, and out-of-plane bending modes around 800 cm⁻¹ [16]. The NH₃⁺ stretching modes appear in the 3000-3500 cm⁻¹ region, while NH₃⁺ bending modes occur around 1600 cm⁻¹.
| Electronic Property | Gas Phase Value | Aqueous Solution | Crystal Phase |
|---|---|---|---|
| HOMO Energy (eV) | -8.5 to -9.0 | -7.5 to -8.0 | -8.0 to -8.5 |
| LUMO Energy (eV) | -1.0 to -1.5 | -2.0 to -2.5 | -1.5 to -2.0 |
| Dipole Moment (Debye) | 12-15 | 18-22 | 10-14 |
| Polarizability (ų) | 15-18 | 20-25 | 12-16 |
The choice of basis set significantly affects the quality of DFT calculations. Triple-ζ basis sets with diffuse and polarization functions (aug-cc-pVTZ) provide near-benchmark accuracy for most electronic properties, while double-ζ basis sets (6-31++G(d,p)) offer reasonable compromise between accuracy and computational cost [6] [16].